
Spectroscopic Profile of Diethyl
Acetamidomalonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Diethyl acetylmalonate

Cat. No.: B1295209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl

acetamidomalonate (DEAM), a versatile intermediate in the synthesis of amino acids and other

pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for data acquisition.

Introduction
Diethyl acetamidomalonate (CAS No: 1068-90-2) is a derivative of diethyl malonate and serves

as a key building block in organic synthesis.[1] A thorough understanding of its spectroscopic

characteristics is essential for reaction monitoring, quality control, and structural confirmation.

This document presents the key spectroscopic data in a clear and accessible format.

Spectroscopic Data
The following tables summarize the key spectroscopic data for diethyl acetamidomalonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for Diethyl Acetamidomalonate in CDCl₃[2]
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

6.67 d 1H 5.7 NH

5.18 d 1H 7.1 α-CH

4.27 m 4H - -O-CH₂-CH₃

2.08 s 3H - -C(=O)-CH₃

1.30 t 6H 7.1 -O-CH₂-CH₃

Table 2: ¹³C NMR Data for Diethyl Acetamidomalonate in CDCl₃[2]

Chemical Shift (δ) ppm Assignment

169.5 C=O (amide)

166.5 C=O (ester)

62.6 -O-CH₂-CH₃

56.5 α-CH

22.8 -C(=O)-CH₃

14.0 -O-CH₂-CH₃

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Diethyl Acetamidomalonate
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Wavenumber (cm⁻¹) Functional Group

~3300 N-H stretch

~1740 C=O stretch (ester)

~1680 C=O stretch (amide I)

~1530 N-H bend (amide II)

~1200 C-O stretch

Mass Spectrometry (MS)
Table 4: Major Fragments in the Mass Spectrum of Diethyl Acetamidomalonate[3]

m/z Proposed Fragment

218 [M+H]⁺ (Molecular Ion + H)

102 [M - COOC₂H₅ - C₂H₅]⁺

99 [M - 2(OC₂H₅)]⁺

74 [C₂H₅OOC]⁺

43 [CH₃CO]⁺

Experimental Protocols
The data presented above are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of diethyl acetamidomalonate (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C

NMR) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), in a high-quality

NMR tube.[4] The spectrum is recorded on an NMR spectrometer, for instance, a 300 MHz

instrument.[2] The chemical shifts are referenced to an internal standard, typically

tetramethylsilane (TMS), set at 0.00 ppm. For ¹³C NMR, the solvent peak is often used as a

secondary reference.
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Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

[5] A small amount of the solid diethyl acetamidomalonate can be analyzed neat using an

Attenuated Total Reflectance (ATR) accessory.[3] Alternatively, the sample can be prepared as

a KBr pellet or as a mull in Nujol. The spectrum is recorded over the standard mid-IR range of

4000-400 cm⁻¹. A background spectrum is recorded prior to the sample scan to subtract the

contribution of atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic

separation technique like Gas Chromatography (GC-MS).[6] For GC-MS analysis, the sample

is introduced into the GC, where it is vaporized and separated on a capillary column before

entering the mass spectrometer. Electron Ionization (EI) is a common method for generating

ions, which are then separated by their mass-to-charge (m/z) ratio by a mass analyzer.[6]

Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like diethyl acetamidomalonate.
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Spectroscopic analysis workflow for a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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